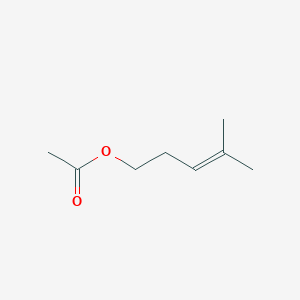
4-Methylpent-3-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylpent-3-en-1-yl acetate is an acetate ester resulting from the formal condensation of the hydroxy group of 4-methylpent-3-en-1-ol with acetic acid. It is an acetate ester and an olefinic compound. It derives from a 4-methylpent-3-en-1-ol.
科学研究应用
Synthesis and Chemical Reactions
Chemical Synthesis
4-Methylpent-3-en-1-yl acetate serves as a valuable intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of platinum complexes, demonstrating its role in organometallic chemistry. For instance, Gillard et al. (1970) highlighted its use in synthesizing complex metal-organic frameworks. Furthermore, related compounds have been employed in the synthesis of sex pheromones, showcasing its potential in organic synthesis and chemical ecology.
Reactions Involving this compound
The compound can undergo several types of chemical reactions, including:
- Nucleophilic Substitution : The acetate group can be replaced by various nucleophiles.
- Elimination Reactions : Under specific conditions, it can undergo elimination to form alkenes.
- Oxidation and Reduction : The unsaturated bond may be oxidized to form carbonyl compounds or reduced to yield alcohols.
Photophysical Studies
This compound has been investigated for its photophysical properties. Research by Haskell and Read (1969) explored the ultraviolet absorption spectra of unsaturated carbonyl compounds, including derivatives of this compound, at elevated temperatures. These studies provide insights into the stability and behavior of the compound under light exposure, which is crucial for applications in photochemistry and materials science.
Bioactive Derivatives
The compound is also significant in the development of bioactive materials. Khayyat and Sameeh (2017) synthesized epoxides and hydroperoxides from geranyl acetate—a related compound—and evaluated their antifungal properties. This research indicates that derivatives of this compound could possess similar bioactive characteristics, making them potential candidates for pharmaceutical applications.
Catalysis and Material Science
In material science, this compound has been employed as a probe in catalytic transformations. Cutrufello et al. (2002) investigated its acid-base properties alongside related alcohols to understand their roles in catalytic reactions. Such studies are essential for developing new catalysts that could enhance reaction efficiencies in industrial processes.
Fragrance Applications
One of the most notable applications of this compound is in the fragrance industry. It is used as a key ingredient in fine fragrances and household products due to its pleasant aroma profile. The compound can be incorporated into perfumes, air fresheners, and personal care products, where it contributes to the overall scent composition . The formulation typically involves blending it with other fragrance components to achieve desired olfactory effects.
Case Study 1: Synthesis of Platinum Complexes
Gillard et al. demonstrated that this compound could facilitate the formation of platinum complexes through ligand exchange reactions, highlighting its utility in organometallic chemistry.
Case Study 2: Antifungal Activity
Khayyat and Sameeh's research on bioactive derivatives revealed that certain synthesized compounds derived from similar structures exhibited significant antifungal properties against various pathogens.
Data Table: Summary of Applications
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.2 g/mol |
IUPAC 名称 |
4-methylpent-3-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-10-8(3)9/h5H,4,6H2,1-3H3 |
InChI 键 |
BLCVRQROLSDXAH-UHFFFAOYSA-N |
SMILES |
CC(=CCCOC(=O)C)C |
规范 SMILES |
CC(=CCCOC(=O)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















